molecular formula C6H3BrFN3 B2767592 4-Azido-1-bromo-2-fluorobenzene CAS No. 1492715-10-2

4-Azido-1-bromo-2-fluorobenzene

Cat. No.: B2767592
CAS No.: 1492715-10-2
M. Wt: 216.013
InChI Key: ITQFFTWQOVFGPB-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-2-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of this compound involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom, a fluorine atom, and an azide group attached to it .


Chemical Reactions Analysis

This compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .

Scientific Research Applications

Synthesis of New Triazole Derivatives

4-Azido-1-bromo-2-fluorobenzene serves as a precursor in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing its utility in the development of compounds with potential inhibitory activity against acidic corrosion of steels. This application demonstrates the chemical's role in creating materials that could extend the lifespan of steel structures by protecting them from corrosion (Negrón-Silva et al., 2013).

Development of Photoactive Cross-linking Reagents

The compound is also instrumental in the field of polymer chemistry, where it is used in the synthesis of new photoactive cross-linking reagents. These reagents are essential for creating polymers with enhanced mechanical properties, indicating the chemical's significant impact on material science and engineering (Chapyshev & Chernyak, 2013).

Magnetic Properties and Structural Tuning in Coordination Polymers

Explorations into coordination polymers using this compound have revealed its importance in fine-tuning the structure and magnetic properties of such materials. Research involving azido-copper coordination polymers exemplifies how subtle modifications in ligands can lead to significant variations in magnetic behaviors, showcasing the compound's role in advancing magnetic material science (Liu et al., 2017).

Catalytic Enantioselective Synthesis

In organic synthesis, this compound is utilized in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones. This application highlights its significance in producing enantiomerically pure compounds, which are crucial for the pharmaceutical industry and for the synthesis of bioactive molecules (da Silva Gomes & Corey, 2019).

Enhancing Lithium-ion Battery Performance

The compound has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It shows potential in improving the safety and performance of these batteries, underscoring the chemical's relevance in addressing energy storage challenges (Zhang Qian-y, 2014).

Safety and Hazards

4-Azido-1-bromo-2-fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Properties

IUPAC Name

4-azido-1-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFFTWQOVFGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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